molecular formula C25H27N3O4S B2860961 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 954696-63-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

Katalognummer B2860961
CAS-Nummer: 954696-63-0
Molekulargewicht: 465.57
InChI-Schlüssel: HGWKTLYPIACABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism and Sleep Regulation

Orexins, peptides produced by lateral hypothalamic neurons, play a significant role in wakefulness maintenance through activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Research on selective OX1R and OX2R antagonism has provided insights into their differential impacts on sleep-wake modulation. In particular, the blockade of OX2R has been shown to significantly initiate and prolong sleep, suggesting a potential application for substances targeting these receptors in sleep disorders treatment. The study emphasizes the importance of the histaminergic system's deactivation and the nuanced role of simultaneous OX1R inhibition in modulating sleep promotion effects mediated by OX2R antagonism, highlighting the intricate balance between these pathways in sleep regulation (Dugovic et al., 2009).

Anticancer Agent Development

The exploration of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to the identification of compounds with moderate to high levels of antitumor activities against various cancer cell lines. This research avenue has unveiled potential anticancer agents, demonstrating the capacity of these compounds to arrest cancer cell growth, particularly in HeLa cells, through mechanisms involving cell cycle arrest and apoptosis. Such findings underscore the promising therapeutic applications of these novel compounds in cancer treatment, offering a foundation for further development and characterization of anticancer agents (Fang et al., 2016).

Epilepsy Management through AMPA Receptor Antagonism

The evaluation of non-competitive AMPA receptor antagonists in genetic animal models of absence epilepsy has shed light on the potential therapeutic benefits of targeting AMPA receptors in epilepsy management. These compounds, by modulating neurotransmission and inhibiting generalized tonic-clonic seizures, may contribute to the development of new epilepsy treatments. The research indicates a promising direction for utilizing AMPA receptor antagonists, alone or in combination with other antiepileptic drugs, to enhance therapeutic outcomes in epilepsy, particularly in absence seizures (Citraro et al., 2006).

P-glycoprotein Inhibition for Drug Resistance Overcoming

HM-30181, identified as a new P-glycoprotein inhibitor, has revealed significant insights into overcoming drug resistance in cancer therapy. Through the study of its metabolic pathways, researchers have uncovered potential strategies for enhancing the efficacy of chemotherapy agents by inhibiting P-glycoprotein, a critical factor in multidrug resistance. The metabolite analysis provides a deeper understanding of HM-30181's action mechanism, paving the way for the development of more effective drug resistance modulators (Paek et al., 2006).

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-20-7-8-23(32-2)21(13-20)27-25(30)24(29)26-14-22(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKTLYPIACABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.